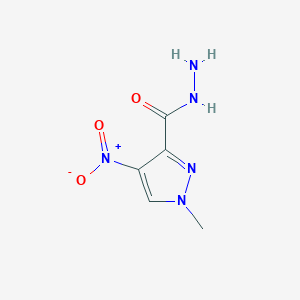

1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide

Description

1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide (CAS: 376618-71-2) is a pyrazole derivative characterized by a nitro group at the 4-position, a methyl group at the 1-position, and a carbohydrazide functional group at the 3-position. Its molecular formula is C₅H₇N₅O₃ (MW: 185.14 g/mol). The compound is commercially available with 95% purity and is stored under inert, dark conditions to ensure stability .

Properties

IUPAC Name |

1-methyl-4-nitropyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O3/c1-9-2-3(10(12)13)4(8-9)5(11)7-6/h2H,6H2,1H3,(H,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNHAKFWMLAFFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide can be synthesized through a multi-step process involving the nitration of 1-methylpyrazole followed by the introduction of a carbohydrazide group. The nitration step typically involves the use of nitric acid and sulfuric acid as reagents under controlled temperature conditions. The subsequent introduction of the carbohydrazide group can be achieved through the reaction of the nitro compound with hydrazine hydrate in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydrazine hydrate, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

Major products formed from these reactions include amino derivatives, substituted pyrazoles, and hydrazones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an inhibitor of specific enzymes or as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The carbohydrazide group can form covalent bonds with target proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

1-Ethyl-4-nitro-1H-pyrazole-3-carbohydrazide (CAS: 1001755-77-6)

- Structural Difference : Ethyl group replaces methyl at the 1-position.

- Similarity Score : 0.90 (based on Tanimoto similarity) .

- Synthesis methods for both compounds likely involve hydrazine hydrate reactions with ester precursors, as seen in related pyrazole-carbohydrazide syntheses .

1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide (CAS: Not provided)

- Implications :

- The absence of the nitro group reduces electrophilicity and may limit applications in reactions requiring nitro-directed functionalization.

Functional Group Variations

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide (CAS: Not provided)

- Structural Difference : Trifluoromethyl at 3-position instead of nitro at 4-position.

- Synthesis : Prepared via refluxing ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate with hydrazine hydrate, yielding an 85% isolated product with mp 145–146°C .

- Implications :

N-Ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide (CAS: 1287670-03-4)

Complex Derivatives and Hybrid Structures

1-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide (CAS: Not provided)

- Structural Difference : Extended structure with a pyrazole-methyl substituent.

- Implications :

1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide (CAS: 1002243-76-6)

- Structural Difference : Bromo-substituted pyrazole linked via a methyl group.

Biological Activity

1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide (MNPH) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the presence of a nitro group and a carbohydrazide moiety. This structure contributes to its reactivity and potential biological activity. The compound can undergo various chemical reactions, including oxidation, substitution, and condensation, which are essential for its synthesis and functionalization in biological applications.

The biological activity of MNPH is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the carbohydrazide group can form covalent bonds with target proteins, potentially inhibiting their activity. This dual functionality makes MNPH a promising candidate for further pharmacological development.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of MNPH and its derivatives. For instance, research has shown that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. One study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for certain derivatives, indicating potent activity against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of MNPH has been explored through various in vitro studies. Compounds derived from pyrazole scaffolds have demonstrated significant cytotoxic effects against different cancer cell lines. For example, derivatives have shown IC50 values as low as 3.79 µM against MCF7 breast cancer cells . Table 1 summarizes key findings related to the anticancer activity of MNPH derivatives.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| MNPH Derivative A | MCF7 | 3.79 | Significant cytotoxicity |

| MNPH Derivative B | NCI-H460 | 12.50 | Moderate cytotoxicity |

| MNPH Derivative C | SF-268 | 42.30 | Low cytotoxicity |

Case Studies

Several case studies have highlighted the therapeutic potential of MNPH:

- Antimicrobial Efficacy : A study conducted on various pyrazole derivatives demonstrated that MNPH exhibited strong inhibition against multiple bacterial strains, supporting its use as a lead compound in developing new antimicrobial agents .

- Anticancer Research : In a comparative study, MNPH derivatives were tested against several cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction . The mechanisms involved were linked to the activation of apoptotic pathways and cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.